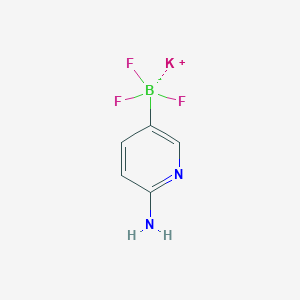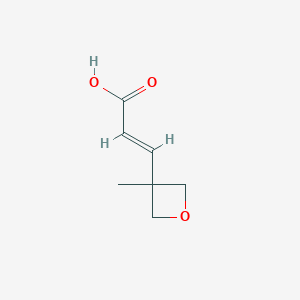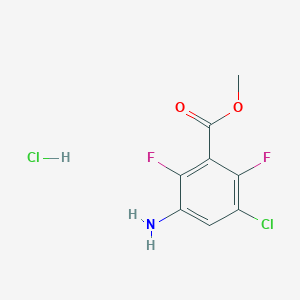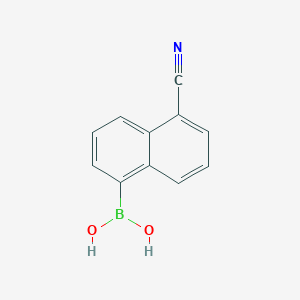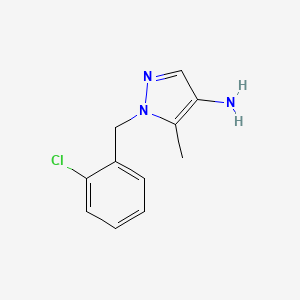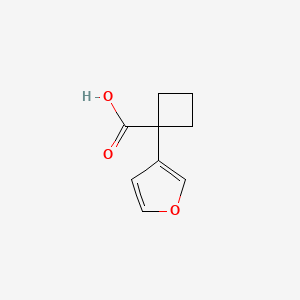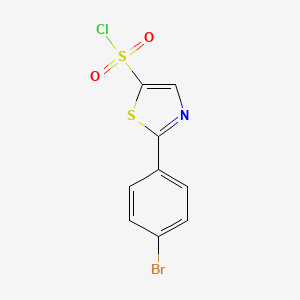![molecular formula C57H36F18O3Pd2 B15300317 tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)
tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium is a complex organometallic compound It features a palladium core coordinated with three ligands of (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium typically involves the reaction of palladium(II) acetate with (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one in the presence of a suitable solvent such as toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to the formation of palladium nanoparticles.
Substitution: Ligands can be substituted with other donor molecules, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium nanoparticles. Substitution reactions can result in a variety of new palladium complexes with different ligands.
科学的研究の応用
Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in developing new drugs, particularly for its ability to interact with biological molecules.
Industrial Applications: It is investigated for use in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium exerts its effects involves the coordination of the palladium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
類似化合物との比較
Similar Compounds
Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) dipalladium: Similar in structure but lacks the trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
Palladium(II) acetate: A simpler palladium complex used in similar catalytic applications but with different reactivity and selectivity profiles.
Uniqueness
The presence of trifluoromethyl groups in tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium imparts unique electronic properties, making it more reactive in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C57H36F18O3Pd2 |
|---|---|
分子量 |
1323.7 g/mol |
IUPAC名 |
(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/3C19H12F6O.2Pd/c3*20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25;;/h3*1-12H;;/b3*11-5+,12-6+;; |
InChIキー |
MBJWMACRZMQFLZ-XFMSEHCGSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Pd].[Pd] |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Pd].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


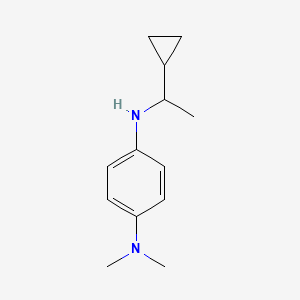
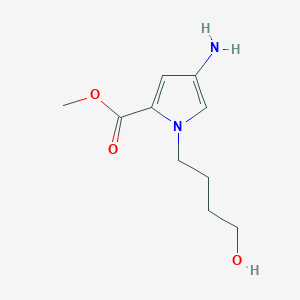
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)

![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)

